

Toxicological Evaluation of 1-Ethylpiperazine: A Technical Guide

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Compound of Interest

Compound Name: *1-Ethylpiperazine*

Cat. No.: *B041427*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpiperazine is a heterocyclic amine used as an intermediate in the synthesis of pharmaceuticals and other chemicals. This document provides a comprehensive toxicological evaluation of **1-Ethylpiperazine**, summarizing available data on its acute, sub-chronic, and chronic toxicity, as well as its potential for genetic, reproductive, and developmental toxicity and carcinogenicity. This guide is intended to serve as a technical resource for researchers, scientists, and drug development professionals to facilitate informed risk assessment and safe handling of this compound. Due to a notable lack of publicly available toxicological data for **1-Ethylpiperazine**, this guide also incorporates information on the broader class of piperazine derivatives to provide context on potential hazards, while clearly indicating where data for **1-Ethylpiperazine** is absent.

Chemical and Physical Properties

Property	Value
Chemical Name	1-Ethylpiperazine
CAS Number	5308-25-8
Molecular Formula	C6H14N2
Molecular Weight	114.19 g/mol
Appearance	Colorless to pale yellow liquid
Odor	Amine-like
Solubility	Soluble in water and organic solvents. [1]

Toxicological Data

Acute Toxicity

1-Ethylpiperazine is classified as harmful if swallowed and is corrosive to the skin and eyes.[\[2\]](#) [\[3\]](#) While a specific acute toxicologic evaluation has been published, the full text providing explicit LD50 values was not publicly accessible for this review.[\[4\]](#)

Table 1: GHS Hazard Classification for **1-Ethylpiperazine**

Hazard Class	Hazard Category	Hazard Statement
Flammable liquids	3	H226: Flammable liquid and vapour
Acute toxicity, Oral	4	H302: Harmful if swallowed
Skin corrosion/irritation	1B	H314: Causes severe skin burns and eye damage
Serious eye damage/eye irritation	1	H318: Causes serious eye damage
Skin sensitization	1B	H317: May cause an allergic skin reaction
Specific target organ toxicity — single exposure	3	H335: May cause respiratory irritation

Source: Aggregated GHS information from ECHA C&L Inventory.[\[5\]](#)

Irritation and Sensitization

Skin Irritation: **1-Ethylpiperazine** is classified as causing severe skin burns.[\[2\]](#)[\[3\]](#)

Eye Irritation: It is also classified as causing serious eye damage.[\[2\]](#)[\[3\]](#)

Skin Sensitization: **1-Ethylpiperazine** is considered a skin sensitizer.[\[2\]](#)

Repeated-Dose Toxicity

No specific repeated-dose toxicity studies for **1-Ethylpiperazine** were identified in the public domain. For piperazine, the base compound, neurotoxic effects have been observed in humans and animals, and it is also a mild hepatotoxin.[\[6\]](#)

Genetic Toxicity

There is a lack of publicly available data on the genetic toxicity of **1-Ethylpiperazine**. For the parent compound, piperazine, it is not considered to be genotoxic, however, its nitrosation products are in vivo mutagens.[\[6\]](#)

Carcinogenicity

No carcinogenicity studies specifically on **1-Ethylpiperazine** were found. Data on piperazine is inadequate to evaluate its carcinogenic risk. However, there is concern over the formation of carcinogenic nitrosamines from piperazine in vivo.^[6] Studies on other piperazine derivatives, such as N-mononitrosopiperazine and N,N'-dinitrosopiperazine, have shown them to be carcinogenic in rodents.^[6]

Reproductive and Developmental Toxicity

No data on the reproductive and developmental toxicity of **1-Ethylpiperazine** were identified. Studies on piperazine have shown some non-specific reproductive effects, mainly a reduction in fecundity in rats and rabbits.^[6]

Toxicokinetics and Metabolism

Specific data on the toxicokinetics (absorption, distribution, metabolism, and excretion) of **1-Ethylpiperazine** are not publicly available. For the broader class of arylpiperazine derivatives, N-dealkylation is a known metabolic pathway, primarily mediated by CYP3A4 enzymes. The resulting metabolites can then be further metabolized by CYP2D6-dependent oxidation.^[7] It is plausible that **1-Ethylpiperazine** undergoes similar metabolic transformations.

Experimental Protocols (Generalized)

Detailed experimental protocols for toxicological studies on **1-Ethylpiperazine** are not available. The following sections describe generalized protocols based on OECD guidelines for the assessment of key toxicological endpoints.

Acute Oral Toxicity (Based on OECD Guideline 423)

- **Test Animals:** Typically, young adult rats of a single sex (usually females) are used.
- **Housing:** Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle.
- **Procedure:** A stepwise procedure is used, with 3 animals per step. The substance is administered orally by gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).

- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Endpoint: The study allows for the classification of the substance into a GHS acute toxicity category.

Skin Corrosion/Irritation (Based on OECD Guideline 404)

- Test Animals: Albino rabbits are typically used.
- Procedure: A small area of the animal's back is clipped free of fur. The test substance is applied to a small patch of skin and covered with a gauze patch and semi-occlusive dressing for a specified duration (e.g., 4 hours).
- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific time points after patch removal (e.g., 1, 24, 48, and 72 hours).
- Endpoint: The severity of the skin reactions is scored to determine if the substance is corrosive or irritant.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

- Test Animals: Albino rabbits are typically used.
- Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
- Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.
- Endpoint: The severity of the eye lesions is scored to determine if the substance is an irritant or corrosive.

Skin Sensitization (Based on OECD Guideline 429 - Local Lymph Node Assay)

- Test Animals: Mice (e.g., CBA/J strain) are used.

- Procedure: The test substance is applied to the dorsal surface of the ears for three consecutive days.
- Measurement: On day 5, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by incorporating a radiolabeled substance (e.g., 3H-methyl thymidine).
- Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.

Signaling Pathways and Mechanisms of Toxicity (General for Piperazine Derivatives)

While specific signaling pathways for **1-Ethylpiperazine** toxicity are not documented, research on other piperazine derivatives, particularly in the context of cancer therapeutics, has identified several affected pathways. It is important to note that these findings relate to specific, often more complex, piperazine derivatives and may not be directly applicable to **1-Ethylpiperazine**.

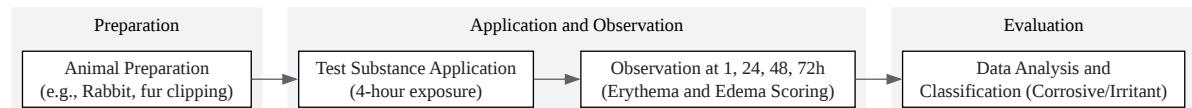
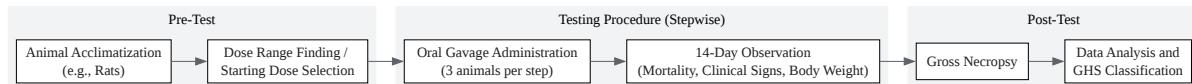
Some piperazine derivatives have been shown to induce apoptosis in cancer cells by inhibiting pathways such as:

- PI3K/AKT pathway[5][8]
- Src family kinases[5][8]
- BCR-ABL pathway[5][8]

Additionally, piperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin, dopamine, and GABA receptors, which could be a potential mechanism for any observed neurotoxicity.[9]

Visualizations

The following diagrams illustrate generalized workflows for key toxicological experiments.



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